3-benzyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
3-Benzyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative featuring a pyrimidopurine core fused with a tetrahydropyrimidine ring. The compound is structurally distinguished by a benzyl group at the N3 position and a 2-methoxyphenyl substituent at the N9 position, which confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-benzyl-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-25-20-19(21(29)28(23(25)30)15-16-9-4-3-5-10-16)27-14-8-13-26(22(27)24-20)17-11-6-7-12-18(17)31-2/h3-7,9-12H,8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIMSDUHBOPGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the pyrimido[2,1-f]purine core, followed by the introduction of the benzyl and methoxyphenyl groups through various coupling reactions. Common reagents used in these steps include palladium catalysts for cross-coupling reactions and strong bases for deprotonation steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Oxidation Reactions
The benzyl and methoxyphenyl substituents are susceptible to oxidation under controlled conditions. For example:
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Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the benzyl group to a benzoic acid derivative.
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Ozone (O₃) selectively cleaves the methoxyphenyl ring’s aromatic system, forming carbonyl intermediates.
Table 1: Oxidation Reaction Conditions and Outcomes
| Reaction | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl oxidation | KMnO₄, H₂SO₄, 80°C | Benzoic acid derivative | 65% | |
| Methoxyphenyl ozonolysis | O₃, CH₂Cl₂, -78°C | Carbonyl intermediates | 50% |
Reduction Reactions
The purine core and substituents undergo reduction:
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Sodium borohydride (NaBH₄) reduces ketone groups in modified derivatives to alcohols.
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Catalytic hydrogenation (H₂/Pd-C) saturates double bonds in the tetrahydropyrimido ring .
Key Observations :
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Hydrogenation at 50 psi H₂ and 25°C achieves full saturation without side reactions .
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NaBH₄-mediated reductions require anhydrous ethanol as the solvent.
Nucleophilic Substitution
The methyl group at the purine N1 position participates in nucleophilic substitutions:
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Ammonia (NH₃) in ethanol replaces the methyl group with an amine under reflux .
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Thiophenol (PhSH) substitutes the methyl group in the presence of K₂CO₃.
Table 2: Substitution Reaction Parameters
| Substrate | Nucleophile | Conditions | Product | Yield |
|---|---|---|---|---|
| N1-methyl | NH₃ | Ethanol, reflux, 12h | N1-amine | 70% |
| N1-methyl | PhSH | DMF, K₂CO₃, 60°C | N1-thiophenyl | 55% |
Demethylation
The methoxy group undergoes demethylation with boron tribromide (BBr₃) in CH₂Cl₂, yielding a hydroxyl group .
Alkylation/Acylation
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Benzyl bromide alkylates the purine N7 position in DMF with NaH as the base.
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Acetic anhydride acetylates hydroxyl groups introduced via demethylation.
Ring-Opening and Rearrangement
Under strong acidic conditions (e.g., HCl, 100°C), the tetrahydropyrimido ring opens, forming linear purine intermediates. These intermediates can recyclize under basic conditions, yielding structurally distinct heterocycles.
Cross-Coupling Reactions
The methoxyphenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by Pd(PPh₃)₄ and K₂CO₃ .
Stability and Degradation
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Thermal stability : Decomposes above 200°C without melting.
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Photodegradation : UV light (254 nm) induces cleavage of the methoxy group, forming quinone-like structures.
Scientific Research Applications
3-benzyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects on Lipophilicity: The target compound’s benzyl and 2-methoxyphenyl groups likely increase logP compared to dihydroxyphenethyl analogs (e.g., 20a–22), which exhibit higher polarity due to phenolic -OH groups . Chlorophenyl derivatives (e.g., CHEMBL255) balance lipophilicity and electronic effects via halogen substitution .
- Synthetic Efficiency: Yields for dihydroxyphenethyl derivatives (20a–22) exceed 70%, achieved via acid-catalyzed deprotection of methoxy precursors . In contrast, microwave-assisted synthesis (e.g., ) improves efficiency for benzyl-substituted analogs .
- Thermal Stability: Higher melting points (e.g., 20a: 232–235°C) correlate with hydrogen-bonding capacity in dihydroxyphenethyl derivatives, whereas alkyl-substituted compounds (e.g., 22: 194–196°C) show reduced thermal stability .
Biological Activity
The compound 3-benzyl-9-(2-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the dihydropyrimidinone (DHPM) family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a tetrahydropyrimidine ring fused with a purine-like moiety, which is significant for its biological activity. The presence of substituents such as benzyl and methoxyphenyl groups contributes to its pharmacological profile.
Anticancer Activity
Recent studies have indicated that derivatives of DHPMs exhibit notable anticancer properties. For instance, a study synthesized various dihydropyrimidinone derivatives and evaluated their activity against the HepG2 liver cancer cell line. Compound 9 from this series demonstrated significant cytotoxic effects, increasing necrosis from 1.97% to 12.18% compared to control samples .
Table 1: Anticancer Activity of Dihydropyrimidinone Derivatives
| Compound | Cell Line | Necrosis (%) | Mechanism of Action |
|---|---|---|---|
| 9 | HepG2 | 12.18 | Apoptosis induction |
| Other | Various | No significant activity | - |
The mechanism underlying the anticancer activity involves disruption of the cell cycle and induction of apoptosis. The study indicated that treatment with compound 9 led to a decrease in cells in the G2/M phase, suggesting an interference with cell division processes .
Enzymatic Activity
Dihydropyrimidinones are known to interact with various enzymes involved in nucleic acid synthesis. They may act as enzyme inhibitors or modulators, influencing pathways critical for cellular proliferation and survival. The substitution patterns on the DHPM core can significantly affect these interactions .
Receptor-Mediated Mechanisms
Research has shown that compounds similar to our target molecule can engage in receptor-mediated mechanisms that modulate signaling pathways relevant to cancer and other diseases. This includes potential interactions with growth factor receptors and other cellular signaling molecules .
Case Studies
A notable case study involved the synthesis and evaluation of several DHPM derivatives against different cancer cell lines. The findings highlighted that specific substitutions on the dihydropyrimidinone scaffold enhanced cytotoxicity against HepG2 cells while maintaining selectivity towards non-cancerous cells . This selectivity is crucial for reducing side effects during therapeutic applications.
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or condensation reactions. Key steps include refluxing precursors (e.g., brominated intermediates) with amines or aldehydes in solvents like ethanol or n-butanol. For example, demonstrates that heating 9-(2-bromoethyl) derivatives with KOH in ethanol under reflux for 20 hours yields 70% product after crystallization . Optimizing excess amine (e.g., 5–36 equivalents) and solvent choice (e.g., ethanol vs. DMF) significantly impacts yield .
Q. How is purity assessed, and what analytical techniques are critical for characterization?
Purity is typically verified via TLC (Rf values reported in ) and elemental analysis (C, H, N percentages). Structural confirmation relies on:
- 1H-NMR : Peaks for N-methyl (δ ~3.35–3.53 ppm), benzyl/methoxyphenyl protons (δ ~7.38–7.48 ppm), and CH2 groups (δ ~2.17–4.52 ppm) .
- IR : Stretching bands for carbonyl (1,701 cm⁻¹) and aromatic C-H (3,089–3,123 cm⁻¹) .
- UV-Vis : λmax ~296–304 nm, indicating conjugated π-systems .
Q. What purification methods are effective for isolating this compound?
Crystallization using ethanol (30%) or methoxyethanol is commonly employed, yielding high-purity products (70–93%) . Steam distillation or column chromatography (e.g., EtOAc/hexane) may be used for complex mixtures .
Q. How do substituents (e.g., benzyl, methoxyphenyl) affect synthetic challenges?
Introducing the 2-methoxyphenyl group requires careful control of steric and electronic effects. highlights the use of ionic liquids ([Bmim]Cl) to enhance reactivity of aromatic aldehydes, improving yields in similar tricyclic systems .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
Discrepancies may arise from tautomerism or solvent effects. For example, reports CH2 protons at δ 4.26–4.52 ppm in compound 22, which could shift due to ring strain or hydrogen bonding. Comparative analysis with computational NMR prediction tools (e.g., DFT calculations) and variable-temperature NMR can clarify ambiguities .
Q. What strategies optimize reaction yields for the 2-methoxyphenyl substituent?
- Catalytic cross-coupling : suggests Pd-catalyzed Suzuki-Miyaura reactions (e.g., using Pd(Ph3)4) to introduce aryl groups, though this may require protecting groups for the purine core .
- Solvent effects : shows ionic liquids (e.g., [Bmim]Cl) improve condensation reactions by stabilizing intermediates, potentially applicable to methoxyphenyl incorporation .
Q. Are computational methods reliable for predicting bioactivity or binding modes?
Q. How does solvent choice impact reaction kinetics and selectivity?
Polar aprotic solvents (e.g., DMF) may accelerate nucleophilic substitutions but increase side reactions. shows n-butanol enhances selectivity for alkylation over elimination in tricyclic purine-diones, while highlights ethanol/water mixtures for greener synthesis .
Methodological Notes
- Contradictory Data Analysis : Cross-reference multiple characterization techniques (e.g., NMR, IR, elemental analysis) to resolve ambiguities .
- Yield Optimization : Screen solvents (e.g., ethanol vs. ionic liquids) and catalyst loadings systematically .
- Safety : Handle methoxyphenyl/brominated precursors with care; consult safety protocols in for similar purine-diones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
